Product packaging for Ammonium;hexafluorosilicon(2-)(Cat. No.:CAS No. 1309-32-6)

Ammonium;hexafluorosilicon(2-)

Cat. No.: B1170436
CAS No.: 1309-32-6
M. Wt: 160.114 g/mol
InChI Key: NQRBXIXRBWDEGP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Hexafluorosilicate (B96646) Chemistry

Cryptohalite is chemically defined as ammonium (B1175870) hexafluorosilicate, (NH₄)₂(SiF₆), placing it within the larger family of hexafluorosilicate salts. wikipedia.org These salts are derivatives of hexafluorosilicic acid (H₂SiF₆), a compound produced on a large scale, often as a coproduct from the manufacturing of phosphate (B84403) fertilizers. wikipedia.org The defining feature of these compounds is the hexafluorosilicate anion, [SiF₆]²⁻, a highly stable, octahedral silicon coordination entity. wikipedia.orgnih.gov

The chemistry of hexafluorosilicates is diverse, with various cations forming salts with the [SiF₆]²⁻ anion. These salts find use in a wide range of industrial applications. For instance, the bulk of hexafluorosilicic acid is converted into aluminum fluoride (B91410) and synthetic cryolite, essential for aluminum production. wikipedia.org Other salts, such as magnesium hexafluorosilicate, are used for hardened concretes, while potassium fluorosilicate is used in porcelain production. wikipedia.org

Cryptohalite, as the ammonium salt, holds a specific position within this group. It is isostructural with Hieratite (K₂SiF₆) and dimorphous with Bararite, another form of (NH₄)₂(SiF₆). wikipedia.orgmindat.org The study of Cryptohalite provides insights into the structural variations (polymorphism) within hexafluorosilicates. Modern research has also explored the use of the hexafluorosilicate anion from compounds like (NH₄)₂(SiF₆) in the self-assembly of complex coordination cages, demonstrating its role in supramolecular chemistry. rsc.org Furthermore, ammonium hexafluorosilicate is utilized in glass and ceramics manufacturing, metal treatments, and as a reagent in analytical chemistry. chemimpex.comsamaterials.com

Historical Trajectories in Cryptohalite Investigation

The investigation of Cryptohalite began with its discovery as a mineral. It was first described in 1873 by A. Scacchi, who identified it in a volcanic sublimate from an 1850 eruption of Mount Vesuvius in Italy. wikipedia.orgmindat.org Initially, it was found intimately mixed with sal ammoniac (ammonium chloride), leading to its name "concealed salt". mindat.orgmerriam-webster.com

Early scientific investigations focused on establishing its chemical composition and crystal structure. A notable study by W.A.K. Christie in 1926 involved a detailed chemical analysis that confirmed its composition as 20.43% (NH₄)⁺ and 78.87% (SiF₆)²⁻. wikipedia.org In 1922, R.M. Bozorth determined the cubic crystal structure of ammonium fluosilicate, which corresponds to the mineral Cryptohalite. mindat.org

A significant aspect of Cryptohalite's history is its relationship with Bararite. For a time, Bararite was classified as a variety of Cryptohalite. wikipedia.org It is now understood that they are dimorphs—two different crystal structures of the same chemical compound, (NH₄)₂(SiF₆). mindat.org Cryptohalite is the cubic, α-form, while Bararite is the trigonal, β-form. wikipedia.orgwikipedia.org Research has shown that the layers of [SiF₆]²⁻ octahedra are arranged differently in the two forms. wikipedia.org

More recent investigations have continued to refine the understanding of this compound. In 2001, a third, hexagonal (γ) polymorph of (NH₄)₂(SiF₆) was discovered. wikipedia.orgwikipedia.org High-pressure studies have demonstrated that the cubic Cryptohalite structure irreversibly transforms into the trigonal Bararite structure at pressures between 0.2 and 0.3 GPa. researchgate.netiucr.org Methods for the synthesis of Cryptohalite have also been a subject of study, including the thermal reaction of quartz with ammonium fluoride at temperatures between 125°C and 176°C and the growth of cryptocrystalline layers on silicon wafers through vapor-phase reactions. evitachem.comakjournals.comarxiv.org

Data Tables

Table 1: Physicochemical Properties of Cryptohalite

Property Value
Chemical Formula (NH₄)₂(SiF₆) wikipedia.org
Molecular Weight 178.15 g/mol samaterials.com
Appearance White, colorless, or grey crystalline solid wikipedia.orgmindat.org
Density 2.0 g/cm³ wikipedia.org
Hardness (Mohs) 2.5 mindat.org
Solubility Soluble in water handbookofmineralogy.org

| Lustre | Vitreous mindat.org |

Table 2: Crystallographic Data for Cryptohalite

Parameter Value
Crystal System Isometric (Cubic) mindat.org
Crystal Class (H-M) m3m (4/m 3 2/m) - Hexoctahedral mindat.org
Space Group Fm3m mindat.org
Unit Cell Parameter (a) 8.39 Å mindat.org
Polymorphism Dimorphous with Bararite handbookofmineralogy.org

| Cleavage | Perfect on {111} mindat.org |

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Cryptohalite / Ammonium Hexafluorosilicate (NH₄)₂(SiF₆)
Hexafluorosilicic Acid H₂SiF₆
Bararite (NH₄)₂(SiF₆)
Sal Ammoniac / Ammonium Chloride NH₄Cl
Hieratite / Potassium Fluorosilicate K₂SiF₆
Sodium Fluorosilicate / Malladrite Na₂[SiF₆]
Aluminum Fluoride AlF₃
Cryolite Na₃AlF₆
Magnesium Hexafluorosilicate MgSiF₆
Quartz / Silicon Dioxide SiO₂
Ammonium Fluoride NH₄F
Hydrogen Fluoride HF

Properties

CAS No.

1309-32-6

Molecular Formula

F6H4NSi-

Molecular Weight

160.114 g/mol

IUPAC Name

azanium hexafluorosilicon(2-)

InChI

InChI=1S/F6Si.H3N/c1-7(2,3,4,5)6;/h;1H3/q-2;/p+1

InChI Key

NQRBXIXRBWDEGP-UHFFFAOYSA-O

Origin of Product

United States

Synthetic Methodologies for Cryptohalite and Analogues

Solution-Based Preparation Routes

Solution-based methods are common for synthesizing cryptohalite and its organic analogues due to their procedural simplicity and scalability. These routes typically involve the reaction of a silicon source with a fluoride (B91410) source in an aqueous or alcoholic medium, followed by crystallization.

A prevalent method involves the reaction of hexafluorosilicic acid (H₂SiF₆) with an ammonium (B1175870) source, such as ammonia (B1221849) or ammonium hydroxide (B78521). The high solubility of ammonium hexafluorosilicate (B96646) in water (18.6 g/100mL at 17°C) necessitates controlling conditions like temperature and concentration to induce precipitation or crystallization. fishersci.com An alternative approach is the reaction of silica (B1680970) (SiO₂) or a silicate (B1173343) with ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂) in an acidic aqueous solution. google.com

The synthesis of cryptohalite analogues, where the ammonium cation is replaced by an organic cation (e.g., piperidinium, methylammonium), can also be achieved through solution-based routes. uky.edu In a typical synthesis, an organic amine is first reacted with hydrofluoric acid (HF) to form the corresponding ammonium fluoride salt. Subsequently, a silicon source like silica gel is added to the solution. The mixture is stirred, and the solvent is evaporated to yield the crystalline hexafluorosilicate salt. uky.edu The reaction scheme generally follows:

2 RNH₂ + 2 HF → 2 RNH₃F SiO₂ + 2 RNH₃F + 2 HF → (RNH₃)₂(SiF₆) + 2 H₂O

Detailed findings from the synthesis of various hexafluorosilicate salts are presented in the table below, showcasing the versatility of this method. uky.edu

Table 1: Solution-Based Synthesis of Cryptohalite Analogues

Cation Reactants Solvent Key Conditions Yield
Acridinium Acridine, Hydrogen Fluoride, Silica Gel Water Stirred overnight at room temperature, followed by solvent evaporation. 92%
Methylammonium Methylamine, Hydrogen Fluoride, Silica Gel Water Stirred overnight, followed by slow solvent evaporation. 95%
Piperidinium Piperidine, Hydrogen Fluoride, Silica Gel Water Not specified Not specified

Interestingly, the hexafluorosilicate anion (SiF₆²⁻) can sometimes form in situ during crystallization reactions conducted in glass vessels. rsc.org The fluoride-containing polyatomic anions in the reaction mixture can react with the silica (SiO₂) from the glass surface, providing the silicon source for the formation of the SiF₆²⁻ anion, which then co-crystallizes with other components in the solution. rsc.org

Solid-State Synthesis Techniques

Solid-state synthesis offers an alternative, solvent-free route to produce ammonium hexafluorosilicate. These methods typically involve the direct reaction of solid precursors at elevated temperatures.

One patented method describes the fluorination of a silicon-containing raw material, such as crude quartz, with solid ammonium hydrodifluoride (NH₄HF₂). google.com The process is carried out in two main stages. First, the solid reactants are mixed and allowed to react at temperatures ranging from room temperature to 200°C for a period of 4 hours to 25 days. The molar ratio of the silicon source to ammonium hydrodifluoride is crucial and is maintained between 1:2.5 and 1:3.5. google.com In the second stage, the resulting fluorinated reaction mass is heated to a significantly higher temperature, between 450°C and 650°C. This high temperature causes the desired product, (NH₄)₂SiF₆, to sublimate. The gaseous product is then condensed on a cooler surface (room temperature to 300°C) to yield a high-purity, white crystalline powder. google.com

This solid-state sublimation-condensation technique is particularly effective for producing high-purity cryptohalite, as it separates the product from non-volatile impurities present in the initial raw materials. google.com

Table 2: Parameters for Solid-State Synthesis of Cryptohalite

Parameter Range/Value Purpose
Reactants Silicon-containing raw material, Ammonium hydrodifluoride Solid-phase reaction
Molar Ratio (Si-source:NH₄HF₂) 1 : (2.5 - 3.5) Stoichiometric control
Initial Reaction Temperature Room Temperature - 200°C Solid-phase fluorination
Initial Reaction Time 4 hours - 25 days Ensure complete fluorination
Sublimation Temperature 450°C - 650°C Product purification

Additionally, thermal decomposition of related compounds can be considered a solid-state technique. For instance, ammonium heptafluorosilicate ((NH₄)₃SiF₇), often found in mixtures with cryptohalite, thermally decomposes into (NH₄)₂SiF₆ in a solid-state process. researchgate.net

Advanced Growth Techniques on Substrates

For applications in microelectronics and photonics, the growth of cryptohalite as thin, crystalline films on substrates is of significant interest. An advanced vapor-phase technique, sometimes referred to as a "dry etching" method, has been developed to synthesize cryptocrystalline layers of (NH₄)₂SiF₆ on silicon wafers. arxiv.orgarxiv.orgresearchgate.net

This method involves exposing the surface of a silicon wafer to the vapors generated from a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) at room temperature. arxiv.orgarxiv.org The reaction between the silicon substrate and the acid vapors leads to the direct formation of a granular, crystalline film of ammonium hexafluorosilicate on the wafer surface. arxiv.orgresearchgate.net This technique allows for the growth of films with thicknesses up to 8 micrometers at a growth rate of approximately 1 micrometer per hour. arxiv.org

The resulting films are composed of finely grained cryptohalite crystals, as confirmed by X-ray diffraction (XRD) analysis, which identifies the crystal structure as the isometric hexoctahedral system corresponding to cryptohalite. arxiv.orgarxiv.org Fourier-transform infrared (FTIR) spectroscopy further confirms the identity of the compound by detecting the characteristic vibrational modes of the N-H and Si-F bonds in (NH₄)₂SiF₆. arxiv.orgresearchgate.net This method provides a pathway for integrating cryptohalite layers as potential buffer layers in semiconductor hetero-structures, bridging the lattice mismatch between silicon and other materials. arxiv.org

Table 3: Parameters for Vapor-Phase Growth of Cryptohalite on Silicon Substrates

Parameter Description/Value Reference
Substrate Silicon (Si) wafers arxiv.orgarxiv.org
Reactants Vapors of Hydrofluoric acid (HF) and Nitric acid (HNO₃) mixture arxiv.orgarxiv.org
HF:HNO₃ Volume Ratio 7:1 to 7:3.6 arxiv.org
Temperature Room Temperature arxiv.orgarxiv.org
Growth Rate ~1 µm/hour arxiv.org
Maximum Film Thickness Up to 8 µm arxiv.org
Film Structure Cryptocrystalline, granular arxiv.orgarxiv.org

Comprehensive Structural Characterization and Analysis

Crystallographic Investigations

The three-dimensional arrangement of atoms and ions in Cryptohalite has been elucidated through various crystallographic techniques, revealing a well-defined and highly symmetric structure.

Polymorphic Forms and Crystallization Systems

Ammonium (B1175870) hexafluorosilicate (B96646), (NH₄)₂(SiF₆), is known to exist in at least three polymorphic forms, with Cryptohalite being the most common and stable form at ambient temperature. cardiff.ac.ukwikipedia.orgatamanchemicals.com

α-(NH₄)₂(SiF₆) (Cryptohalite): This is the cubic polymorph and crystallizes in the isometric hexoctahedral system. mdpi.com It is the high-temperature form of the compound.

β-(NH₄)₂(SiF₆) (Bararite): This is the trigonal (scalenohedral) polymorph and is considered the lower-temperature form. cardiff.ac.ukwikipedia.org

γ-(NH₄)₂(SiF₆): A third polymorph with hexagonal symmetry was identified in 2001. cardiff.ac.ukwikipedia.org

Cryptohalite is dimorphous with bararite. ubc.ca The transition from the cubic α-form to the trigonal β-form can be induced by pressure, with studies showing an irreversible transformation at pressures of 0.2-0.3 GPa. nih.gov This highlights the influence of external conditions on the crystalline structure of ammonium hexafluorosilicate.

Unit Cell Parameters and Space Group Determination

X-ray diffraction studies have been instrumental in determining the precise unit cell parameters and space group of Cryptohalite. The crystal structure of Cryptohalite is characterized by a face-centered cubic (FCC) lattice.

The space group for the cubic α-form of (NH₄)₂(SiF₆) is consistently reported as Fm3m , with the space group number 225. cardiff.ac.ukdoi.orgnih.gov The lattice parameter 'a' has been determined with high precision, with reported values being in close agreement.

Parameter Value Source(s)
Crystal SystemCubic ubc.ca
Space GroupFm3m cardiff.ac.ukdoi.orgnih.gov
Lattice Parameter (a)8.38 Å nih.gov

The silicon atoms in the α-form exhibit cubic close packing (CCP). cardiff.ac.uk

Intermolecular Interactions: Hydrogen Bonding Networks

The crystal structure of Cryptohalite is significantly influenced by the presence of hydrogen bonds between the ammonium (NH₄⁺) cations and the hexafluorosilicate (SiF₆²⁻) anions. These interactions play a crucial role in stabilizing the three-dimensional lattice.

In all polymorphic forms of (NH₄)₂(SiF₆), each ammonium ion is surrounded by twelve fluorine atoms. cardiff.ac.uk The hydrogen bonding in (NH₄)₂(SiF₆) is a key factor in its ability to undergo phase transitions. cardiff.ac.ukatamanchemicals.com The interactions between the cations and anions are of particular importance in these transformations. cardiff.ac.uk The infrared spectrum of hexafluorosilicate compounds with organic cations shows the presence of medium to strong N-H∙∙∙F hydrogen bonding. biointerfaceresearch.com

Lattice Dynamics and Defects

Crystal defects are imperfections in the regular arrangement of atoms in a crystal. In a compound like Cryptohalite, several types of point defects could theoretically exist:

Vacancies: Missing NH₄⁺ or SiF₆²⁻ ions from their lattice sites.

Interstitial defects: An ion occupying a site that is normally vacant.

Substitutional impurities: Replacement of an NH₄⁺ or SiF₆²⁻ ion with a different ion of similar size and charge.

The presence of proton disorder can also lead to the generation of point defects. biointerfaceresearch.com These defects can influence the physical and chemical properties of the material, including its ionic conductivity and spectroscopic characteristics. However, specific studies detailing the nature and concentration of defects in Cryptohalite are scarce.

Spectroscopic Probes of Molecular and Electronic Structure

Spectroscopic techniques provide valuable insights into the molecular and electronic structure of Cryptohalite by probing the vibrational energy levels of its constituent ions.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the NH₄⁺ and SiF₆²⁻ ions in Cryptohalite. The observed vibrational frequencies can be assigned to specific stretching and bending modes of these polyatomic ions.

Strong absorption bands have been observed in the infrared spectrum of (NH₄)₂SiF₆. mdpi.com A detailed assignment of these bands is presented in the table below.

Observed Frequency (cm⁻¹) Tentative Assignment Intensity Source(s)
480N-H wagging or Si-F deformationVery Strong mdpi.com
725Si-F or Si-N stretching (doublet at 715 cm⁻¹ and 740 cm⁻¹)Very Strong mdpi.com
1433N-H bending or deformationVery Strong mdpi.comresearchgate.net
3327N-H symmetric stretchingVery Strong mdpi.comresearchgate.net
3449N-H degenerate stretching (shoulder)Medium mdpi.com

The ν(N-H) modes are observed in the range of 2671–3032 cm⁻¹ for similar hexafluorosilicate salts, which is lower than the values found for bis(ammonium) hexafluorosilicate (3300 cm⁻¹). researchgate.net The δ(N-H) modes are assigned to peaks around 1585-1594 cm⁻¹, which is higher than the value for bis(ammonium) hexafluorosilicate (1410 cm⁻¹). researchgate.net

For the SiF₆²⁻ anion, the ν(Si-F) stretching and δ(Si-F) bending vibrations are key spectroscopic features. In related compounds, the ν(Si-F) mode is observed around 743 cm⁻¹ and the δ(Si-F) mode around 483 cm⁻¹. researchgate.net The splitting of degenerate vibrational modes of the SiF₆²⁻ anion in the solid state can occur due to site symmetry effects, where the local symmetry of the ion in the crystal is lower than its ideal octahedral (Oh) symmetry. biointerfaceresearch.com

Raman spectroscopy provides complementary information to IR spectroscopy. For the cubic Fm3m space group, the Raman active modes for the SiF₆²⁻ octahedron are of A₁g, E_g, and F₂g symmetry. In related hexafluorosilicate compounds, a strong Raman band around 654 cm⁻¹ is assigned to the ν₁ (νs Si-F) vibrational mode. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the local chemical environment of atoms in Cryptohalite. Studies on ammonium hexafluorosilicate and related compounds provide insight into the structural dynamics of the ammonium (NH₄⁺) cations and the hexafluorosilicate (SiF₆²⁻) anions.

Solid-state NMR studies, particularly ¹⁹F and ²⁷Al MAS (magic angle spinning) NMR, have been employed to investigate materials treated with ammonium hexafluorosilicate. nih.govacs.org While these studies often focus on the interaction of (NH₄)₂SiF₆ with other substances like zeolites, they provide valuable data on the spectral characteristics of the hexafluorosilicate anion. nih.govacs.org

In aqueous solutions of various bis(pyridinium) hexafluorosilicates, the [SiF₆]²⁻ anion exhibits strong singlet signals in the ¹⁹F NMR spectra at chemical shifts (δ) ranging from -129.02 ppm to -133.35 ppm. researchgate.net These signals are often accompanied by two satellites resulting from the spin-spin interaction between ²⁹Si and ¹⁹F. researchgate.net For example, in certain bis(3‐carboxyethylpyridinium) hexafluorosilicates, the coupling constant, J(²⁹Si–¹⁹F), is reported to be around 107.5 Hz. researchgate.net In D₂O, the ¹⁹F chemical shift for the SiF₆²⁻ anion in a related compound was observed at -130.6 ppm. uky.edu These values are indicative of the highly symmetric octahedral environment of the silicon atom.

¹H NMR spectroscopy can characterize the ammonium cations. In various ammonium hexafluorosilicate salts dissolved in DMSO, the N-H protons show characteristic signals. uky.edu The chemical environment of these protons is influenced by hydrogen bonding interactions with the fluorine atoms of the SiF₆²⁻ anion. uky.edu

Interactive Data Table: Representative ¹⁹F NMR Data for the Hexafluorosilicate Anion

Compound ClassSolventChemical Shift (δ) [ppm]Coupling Constant J(²⁹Si–¹⁹F) [Hz]Citation
Bis(pyridinium) hexafluorosilicateAqueous-129.02 to -133.35107.5 - 107.6 researchgate.net
Piperidinium hexafluorosilicateD₂O-130.7Not Reported uky.edu
2,2,6,6-tetramethylpiperidinium hexafluorosilicateD₂O-130.6Not Reported uky.edu

Mass Spectrometric Characterization

Mass spectrometry is a key technique for confirming the elemental composition and ionic structure of Cryptohalite and its derivatives. The analysis typically involves separate detection of the cationic and anionic components of the salt.

In studies of various ammonium hexafluorosilicate salts, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been successfully used. uky.edu Positive-ion mode MALDI-TOF spectra confirm the identity of the positively charged species, which in the case of Cryptohalite is the ammonium cation (NH₄⁺). uky.edu

Negative-ion mass spectrometry is employed to identify the anionic component. For Cryptohalite, this technique confirms the presence of the hexafluorosilicate anion ([SiF₆]²⁻). uky.eduresearchgate.net This analytical approach is crucial for verifying the successful synthesis and purity of such ionic compounds. researchgate.netresearchgate.net Gas chromatography-mass spectrometry has also been utilized in the broader study of carbonaceous chondrites where cryptohalite has been identified. thejournalofcosmology.com

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Geometry Optimization

In the crystal structure of related hexafluorosilicate salts, the geometry of the SiF₆²⁻ anion is typically a distorted octahedron. researchgate.net Theoretical models can predict the bond lengths and angles of this anion. For instance, in one study of a 4-hydroxymethylpyridinium hexafluorosilicate, the experimentally determined Si-F bond distances were in the range of 1.6780(11) to 1.6877(11) Å. researchgate.net The average Si-F bond length in another related complex was found to be 1.679(1) Å. researchgate.net Computational geometry optimization aims to reproduce these experimental values, providing a theoretical model of the minimum energy structure. The crystal structure of [NH₄(NH₃)₂]₂[SiF₆], a related compound, was described using a disorder model in the monoclinic space group C2/c. aalto.fi

Vibrational Frequency Calculations

Vibrational spectroscopy, combined with theoretical calculations, provides detailed information about the bonding and dynamics within the Cryptohalite structure. The vibrational modes of the [SiF₆]²⁻ anion and the NH₄⁺ cation can be assigned based on calculated frequencies.

The infrared (IR) spectra of hexafluorosilicate compounds exhibit characteristic bands for the octahedral SiF₆²⁻ anion. uky.edu

The Si-F stretching vibration (ν Si-F) typically appears around 725-740 cm⁻¹. researchgate.netuky.eduresearchgate.net

The Si-F bending or deformation vibration (δ Si-F) is observed at lower frequencies, generally around 480 cm⁻¹. researchgate.netuky.edu

For the ammonium cation, the N-H stretching modes (ν N-H) are found in the range of 2800-3300 cm⁻¹, while the N-H deformation modes (δ N-H) are seen near 1410 cm⁻¹. uky.edu Hydrogen bonding between the NH₄⁺ cations and the SiF₆²⁻ anions can cause shifts in these vibrational frequencies. researchgate.net

Theoretical vibrational frequency calculations using methods like DFT can predict these frequencies. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental data, aiding in the definitive assignment of complex spectra. The interpretation of these spectra is often developed based on theoretical group analyses, considering the local symmetries of the ions within the crystal lattice. researchgate.netresearchgate.net

Interactive Data Table: Characteristic Experimental Vibrational Frequencies for Hexafluorosilicates

Vibration ModeCationAnionFrequency Range (cm⁻¹)Citation
N-H Stretch (ν N-H)NH₄⁺SiF₆²⁻~3300 uky.edu
N-H Deformation (δ N-H)NH₄⁺SiF₆²⁻~1410 uky.edu
Si-F Stretch (ν Si-F)NH₄⁺SiF₆²⁻725 - 743 uky.eduresearchgate.net
Si-F Deformation (δ Si-F)NH₄⁺SiF₆²⁻~480 uky.eduresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method applied to investigate various properties of Cryptohalite and related materials. Its applications extend beyond simple geometry optimization and frequency calculations to include the analysis of electronic structure and intermolecular interactions.

DFT calculations have been used to evaluate the adsorption energies of molecules on materials containing the SiF₆²⁻ anion, such as in metal-organic frameworks (MOFs). rsc.org These calculations help to understand the interactions between guest molecules and the host framework at a quantum level. rsc.org

Furthermore, DFT is employed to study the nature of hydrogen bonding within the crystal structure. researchgate.net By analyzing the electron density distribution, one can characterize the strength and geometry of the N-H···F hydrogen bonds that are crucial for the stability of the Cryptohalite lattice. The results of DFT calculations are often compared with experimental data from techniques like X-ray diffraction and vibrational spectroscopy to validate the theoretical models. researchgate.net

Thermodynamic Properties and Phase Transition Phenomena

Thermal Decomposition Pathways and Kinetics

The thermal stability of cryptohalite ((NH₄)₂(SiF₆)) is a critical aspect of its thermodynamic profile. Studies have shown that the compound undergoes thermal decomposition at elevated temperatures. The decomposition process for ammonium (B1175870) hexafluorosilicate (B96646) is reported to occur in the temperature range of 320 to 335 °C. wikipedia.org

Thermogravimetric analysis (TGA) is a key technique used to study these decomposition pathways. TGA measures the change in mass of a sample as a function of temperature, providing clear indications of when decomposition begins and the extent of mass loss. For (NH₄)₂(SiF₆), TGA curves would show a significant drop in mass corresponding to the volatilization of decomposition products. The primary pathway for decomposition involves the breakdown of the compound into volatile products such as silicon tetrafluoride (SiF₄), ammonia (B1221849) (NH₃), and hydrogen fluoride (B91410) (HF).

The kinetics of this decomposition, including the activation energy and pre-exponential factor, can be determined by conducting TGA experiments at multiple heating rates and applying isoconversional kinetic models. While specific kinetic parameters for cryptohalite are not detailed in the provided search results, the methodology for such studies is well-established for similar ammonium salts. bu.edu.egresearchgate.netresearchgate.net These analyses are crucial for understanding the reaction mechanism and the factors influencing the rate of decomposition.

Pressure-Induced Structural Transformations

Cryptohalite, the cubic polymorph of (NH₄)₂(SiF₆), undergoes a significant and irreversible structural transformation under the influence of hydrostatic pressure. iucr.orgwikipedia.org In situ X-ray powder diffraction studies have demonstrated that at a pressure of 0.2-0.3 GPa, the cubic modification of (NH₄)₂(SiF₆) (space group Fm-3m) transforms into a trigonal polymorph. iucr.orgresearchgate.net

This high-pressure phase is identified as bararite (space group P-3m1), the naturally occurring trigonal form of ammonium hexafluorosilicate. wikipedia.orgiucr.org The transformation is irreversible, meaning that the trigonal structure is retained even after the pressure is released. wikipedia.org This structural change is not affected by the choice of pressure-transmitting liquid used in the experiments. iucr.org The anisotropy of lattice strain in this high-pressure trigonal phase has been measured up to 6 GPa. iucr.orgresearchgate.net The hydrogen bonding within the crystal structure of (NH₄)₂(SiF₆) is believed to play a crucial role in enabling this phase change, a characteristic feature of ammonium salts. wikipedia.org

Pressure-Induced Phase Transition of Cryptohalite
Initial Phase (Polymorph)Space GroupTransition Pressure (GPa)Resulting Phase (Polymorph)Space GroupReversibility
Cryptohalite (α-form)Fm-3m0.2 - 0.3Bararite (β-form)P-3m1Irreversible

Temperature-Dependent Phase Transitions and Order-Disorder Phenomena

In addition to pressure-induced changes, (NH₄)₂(SiF₆) exhibits temperature-dependent phase transitions. The two primary polymorphs are the cubic α-form, cryptohalite, and the trigonal β-form, bararite. wikipedia.org A third hexagonal (γ) form has also been identified. wikipedia.orgwikipedia.org In all three structures, the (SiF₆)²⁻ octahedra are arranged in layers. wikipedia.orgwikipedia.org

The transitions between these phases are complex. While bararite has been described as a lower-temperature form, it appears to be metastable at room temperature, and one polymorph has not been observed to transform into another under ambient conditions. wikipedia.orgarizona.edu However, mechanical action, such as grinding bararite for spectroscopic analysis, can induce the formation of some cryptohalite. wikipedia.org

A key aspect of the phase behavior in ammonium salts is the phenomenon of order-disorder transitions, which relate to the orientation of the ammonium (NH₄)⁺ cations within the crystal lattice. nih.gov At higher temperatures, the NH₄⁺ ions may exhibit dynamic rotational disorder, occupying multiple orientations with a certain probability. aps.org As the temperature is lowered, the system can undergo a phase transition to an ordered state where the NH₄⁺ ions adopt a specific, fixed orientation. aps.org Raman spectroscopy studies on (NH₄)₂(SiF₆) have indicated a phase transition in the trigonal phase at a very low temperature of 38.6 K. researchgate.net The changes in the spectra at this temperature suggest a lowering of the crystal symmetry, which is characteristic of an ordering process. researchgate.net

Geological Occurrence and Mineralogical Systematics

Natural Occurrences and Type Localities

Cryptohalite is found in distinct geological settings, primarily as a sublimation product. The name itself, derived from the Greek κρυπτός (kryptos) for "concealed" and άλς (hals) for "salt," alludes to its typical occurrence as an intimate mixture with sal ammoniac at its type locality. mindat.org

The designated type locality for cryptohalite is Mount Vesuvius, Metropolitan City of Naples, Campania, Italy, where it forms as a volcanic sublimate. mindat.org Beyond this classic location, cryptohalite has been identified in several other environments globally, most notably associated with burning coal seams.

Table 1: Notable Localities of Cryptohalite

Location Country Geological Setting
Mount Vesuvius Italy Volcanic Fumarole Sublimate arizona.edu
Barari Colliery, Jharia Coalfield India Burning Coal Seam arizona.edu
Kehley's Run Mine, Schuylkill Co., Pennsylvania USA Burning Anthracite Deposit arizona.eduarizona.edu
Glen Lyon, Luzerne Co., Pennsylvania USA Burning Anthracite Deposit arizona.edu
Clara Mine, near Wolfach, Black Forest Germany Mine Environment arizona.edu

Formation Mechanisms in Geochemical Environments

The formation of cryptohalite is restricted to environments where volatile compounds of silicon, fluorine, and ammonia (B1221849) are available to react. The two primary mechanisms are:

Volcanic Sublimation: In active volcanic regions like Mount Vesuvius, hot gases escaping from fumaroles carry volatile elements. webmineral.com As these gases cool upon contact with the atmosphere or cooler rock surfaces, minerals like cryptohalite precipitate directly from the vapor phase.

Coal Fire Sublimation: A significant number of cryptohalite occurrences are linked to burning coal or anthracite deposits. arizona.eduarizona.edu The combustion of coal releases ammonia (NH₃). wikipedia.org Simultaneously, gases like sulfur dioxide are produced, which can react with minerals in the surrounding rock, such as apatite, to generate hydrofluoric acid (HF). wikipedia.org This highly reactive acid then attacks silicate (B1173343) minerals, liberating silicon in the form of silicon fluoride (B91410) (SiF₄). wikipedia.org The subsequent reaction between ammonia and silicon- and fluorine-bearing gases leads to the formation of ammonium (B1175870) hexafluorosilicate (B96646), which crystallizes as cryptohalite in the higher temperature zones of the system. wikipedia.org Recrystallization from rainwater may also play a role in the development of purer crystalline forms. wikipedia.org

Mineralogical Associations and Paragenesis

Cryptohalite is consistently found with a specific suite of other minerals that form under similar conditions. The concept of paragenesis, or the sequence of mineral formation, is crucial to understanding the geochemical history of its deposits.

The most common associated minerals include its dimorph bararite, sal ammoniac (NH₄Cl), native sulfur, and occasionally native selenium. arizona.edu At the type locality on Vesuvius and in coal fire environments, cryptohalite is frequently intermixed with sal ammoniac. mindat.orgarizona.edu The presence of selenium can impart a red or yellow color to otherwise colorless or white cryptohalite crystals. webmineral.com

In the cryptohalite-bararite system, cryptohalite is the higher-temperature form. arizona.eduwebmineral.com This indicates that in a cooling geochemical environment, cryptohalite would crystallize first, followed by or concurrently with bararite as temperatures decrease. The intimate association with sal ammoniac and sulfur points to a shared origin as sublimation products from a volatile-rich gas phase.

Table 2: Minerals Associated with Cryptohalite

Mineral Chemical Formula Relationship to Cryptohalite
Bararite (NH₄)₂(SiF₆) Dimorph (lower-temperature form) arizona.eduarizona.edu
Sal Ammoniac NH₄Cl Forms concurrently as a sublimate arizona.edumindat.org
Native Sulfur S Forms concurrently as a sublimate arizona.edumindat.org

Polymorphism in Natural Hexafluorosilicates (Cryptohalite-Bararite System)

Polymorphism is the phenomenon where a single chemical compound can exist in more than one crystal structure. britannica.com The compound ammonium hexafluorosilicate ((NH₄)₂(SiF₆)) is a clear example of this, occurring naturally as two distinct minerals: cryptohalite and bararite. mindat.orgmindat.org These two minerals are known as dimorphs. mindat.org

Cryptohalite: This is the α-polymorph of (NH₄)₂(SiF₆). rockidentifier.com It crystallizes in the isometric (cubic) crystal system and is the higher-temperature, stable form. mindat.orgarizona.eduarizona.edu

Bararite: This is the β-polymorph of (NH₄)₂(SiF₆). rockidentifier.com It crystallizes in the trigonal system and is the lower-temperature form. arizona.edumindat.org It was named for its occurrence at Barari, India. wikipedia.orgmindat.org

The transition between these two forms is dependent on temperature. In environments where ammonium hexafluorosilicate is forming, cryptohalite will crystallize at higher temperatures, while bararite will form as the temperature drops. webmineral.com This relationship helps geologists constrain the temperature conditions of the mineral's formation. A third, hexagonal polymorph (γ-form) has been identified in synthetic materials but has not been observed in nature. rockidentifier.com

Table 3: Crystallographic Properties of Cryptohalite and Bararite

Property Cryptohalite Bararite
Chemical Formula (NH₄)₂(SiF₆) (NH₄)₂(SiF₆)
Polymorph α-(NH₄)₂(SiF₆) (High-temperature) arizona.edurockidentifier.com β-(NH₄)₂(SiF₆) (Low-temperature) arizona.edurockidentifier.com
Crystal System Isometric (Cubic) mindat.org Trigonal mindat.org
Space Group Fm3m arizona.edu P3m1 wikipedia.org

| Specific Gravity | ~2.00 g/cm³ mindat.org | ~2.15 g/cm³ mindat.org |

Advanced Chemical Reactivity and Solution Chemistry

Hydrolytic Stability and Fluoride (B91410) Ion Release Mechanisms

Cryptohalite, or ammonium (B1175870) hexafluorosilicate (B96646) ((NH₄)₂(SiF₆)), exhibits sensitivity to hydrolysis, particularly in alkaline solutions. researchgate.net When dissolved in water, it has the notable ability to release fluoride ions, a characteristic that underpins several of its industrial applications. samaterials.comcymitquimica.com The dissolution in water results in the formation of an acidic solution. wikipedia.orgatamanchemicals.com

SiF₆²⁻ + 2H₂O ⇌ SiO₂ + 6F⁻ + 4H⁺

In the presence of acid, solutions of hexafluorosilicates can release silicon tetrafluoride (SiF₄). researchgate.net Conversely, in alkaline environments, the hydrolysis is more pronounced. researchgate.net Studies on the ammonia (B1221849) hydrolysis of ammonium hexafluorosilicate show that it can be completely converted to silicon dioxide (SiO₂) at an ammonia concentration of 5% over a duration of 120 seconds. tpu.ru Increasing the ammonia concentration further accelerates the reaction, which proceeds almost instantly at concentrations of 20% or higher. tpu.ru

Solubility Behavior in Diverse Solvent Systems

The solubility of cryptohalite varies significantly depending on the solvent system. It is soluble in water, but generally insoluble in most organic solvents. samaterials.com The aqueous solubility is temperature-dependent, increasing substantially with a rise in temperature. nih.gov

Solubility of Cryptohalite in Water
Temperature (°C)Solubility (g / 100 mL)
1718.16 - 18.6
10055.5

In organic solvents, its solubility is limited. It is reported to be slightly soluble in alcohol and insoluble in acetone. nih.gov This behavior is consistent with its nature as an inorganic salt. The solubility in acidic aqueous solutions can be complex and depends on the specific acid and its concentration. researchgate.net

Solid-Phase Interactions with Inorganic Compounds

Ammonium hexafluorosilicate is an active agent in solid-phase reactions, particularly at elevated temperatures. researchgate.net Research has detailed its interactions with several inorganic compounds:

Silicon Dioxide (SiO₂): The solid-phase reaction between (NH₄)₂(SiF₆) and SiO₂ has been studied, revealing that SiO₂ binds with (NH₄)₂(SiF₆) at temperatures between 220–300°C to form the volatile compound ammonium oxyfluorosilicate (NH₄SiOF₃). researchgate.netresearchgate.net This reaction significantly enhances the evaporation of the ammonium hexafluorosilicate. researchgate.netresearchgate.net The reaction yields are higher with crystalline SiO₂ compared to amorphous forms. researchgate.net The sublimates from these reactions can contain ammonium oxyfluorosilicates with the general formula (NH₄)₂(SiF₆) · nNH₄SiOF₃. researchgate.net

Metal Oxides and Carbonates: Solid-phase interactions have been investigated with compounds such as calcium oxide (CaO) and potassium carbonate (K₂CO₃). researchgate.net These reactions demonstrate the reactivity of cryptohalite as a fluorinating agent in the solid state.

Metal Fluorides: Interactions with zirconium, aluminum, and barium fluorides have also been explored, indicating complex solid-state chemistry. researchgate.net

The thermal decomposition of (NH₄)₂(SiF₆) itself begins at approximately 175°C. davidpublisher.com At 150°C or higher, the compound can decompose into gaseous products: ammonia (NH₃), hydrogen fluoride (HF), and silicon tetrafluoride (SiF₄), leaving no solid residue. researchgate.net This decomposition behavior is crucial in its application for etching silicon nitride, where the (NH₄)₂(SiF₆) salt forms on the surface and is subsequently removed by heating. researchgate.net

Reactivity as a Fluorinating Agent

Cryptohalite is widely applied as an industrial fluorinating agent. atamanchemicals.comresearchgate.net Its ability to release fluorine-containing species upon heating makes it useful for synthesizing other fluoride compounds and modifying various materials. samaterials.comresearchgate.net

Key applications include:

Synthesis of Metal Fluorides: It serves as a fluorine source in the synthesis of other inorganic compounds. For instance, it has been used in a simple template-free hydrothermal route to synthesize Zinc Hydroxide (B78521) Fluoride (ZnOHF) nanoflowers. researchgate.net

Modification of Zeolite Catalysts: It is used as a reagent in the modification of zeolite catalysts. researchgate.netuky.edu

Production of Silicon Dioxide: It acts as an intermediate in the production of amorphous silicon dioxide. researchgate.net

Fluorination of Silicon-Containing Raw Materials: A method for producing ammonium hexafluorosilicate involves the solid-phase fluorination of silicon-containing raw materials with ammonium hydrodifluoride. google.com The resulting mass is heated to 450-650°C, causing the target product to sublimate and then be condensed. google.com This process underscores its role within cycles of fluorination reactions.

Materials Science and Engineering Applications

Zeolite Dealumination and Catalytic Enhancement

Cryptohalite, also known as ammonium (B1175870) hexafluorosilicate (B96646), is extensively used for the dealumination of zeolites, a process that modifies their framework and enhances their catalytic properties. Zeolites are crystalline aluminosilicates with a porous structure that makes them excellent catalysts in various chemical reactions. The silicon-to-aluminum (Si/Al) ratio in the zeolite framework is a critical parameter that influences its thermal and hydrothermal stability, acidity, and catalytic activity. For many catalytic applications, a higher Si/Al ratio is desirable.

Treatment of zeolites with an aqueous solution of (NH₄)₂(SiF₆) is an effective method to selectively remove aluminum atoms from the zeolite framework and substitute them with silicon atoms. This process, known as dealumination, increases the Si/Al ratio, which in turn can lead to:

Enhanced Thermal and Hydrothermal Stability: Zeolites with a higher silicon content are generally more stable at high temperatures and in the presence of steam, which is crucial for many industrial catalytic processes.

Modified Acidity: The dealumination process can alter the number and strength of acid sites within the zeolite. This allows for the fine-tuning of the catalyst's acidity to optimize its performance for specific reactions, such as fluid catalytic cracking (FCC) in oil refining.

Improved Catalytic Performance: By modifying the zeolite's properties, its catalytic activity, selectivity, and lifetime can be significantly improved. For instance, dealuminated zeolites show enhanced performance in the removal of sulfur-containing aromatic compounds.

The following table summarizes the effect of (NH₄)₂(SiF₆) treatment on the properties of a Y-type zeolite:

PropertyBefore DealuminationAfter Dealumination with (NH₄)₂(SiF₆)
Si/Al Ratio LowHigh
Thermal Stability ModerateHigh
Hydrothermal Stability ModerateHigh
Acidity High density of acid sitesModified density and strength of acid sites
Catalytic Activity StandardEnhanced for specific reactions

Integration in Microelectronics and Photonics (Cryptocrystal Films)

Recent research has demonstrated the potential of cryptohalite in the fields of microelectronics and photonics through the synthesis of cryptocrystalline thin films. These films, composed of finely grained (NH₄)₂(SiF₆) crystals, can be grown on silicon wafers using a dry etching method with a vapor mixture of hydrofluoric acid (HF) and nitric acid (HNO₃).

These cryptocrystal layers exhibit several properties that make them suitable for electronic and optical applications:

Dielectric Properties: Cryptocrystalline films of (NH₄)₂(SiF₆) possess noteworthy dielectric properties, which could be utilized in microelectronic devices and packaging applications.

Buffer Layers: The synthesis of these films on silicon wafers suggests their potential use as buffer layers to bridge the lattice mismatch between silicon and other materials, facilitating the integration of diverse materials into silicon-based circuits.

Photonic Applications: Vibrational spectra of these films reveal specific absorption bands in the infrared region, indicating potential applications in photonics.

The synthesis and properties of these films are summarized in the table below:

ParameterValue
Synthesis Method Dry etching with HF/HNO₃ vapor
Substrate Silicon wafer
Film Thickness Up to 8 µm
Crystal Structure Isometric hexoctahedral (Cryptohalite)
Potential Applications Microelectronics, Photonics, Buffer layers

Role in Advanced Catalysis Development

The role of cryptohalite in advanced catalysis development is primarily linked to its application in the post-synthesis modification of zeolites. By controlling the dealumination process, researchers can tailor the properties of zeolite catalysts to meet the demands of specific and complex chemical transformations.

The modification of zeolites with (NH₄)₂(SiF₆) allows for precise control over the catalyst's acidity, which is a key factor in its activity and selectivity. For example, in the cracking of hydrocarbons, the strength and distribution of acid sites determine the product distribution. By reducing the number of strong acid sites through dealumination, side reactions and coke formation can be minimized, leading to a longer catalyst lifetime and higher selectivity towards desired products like light olefins.

Precursor Chemistry for Novel Materials Synthesis

Ammonium hexafluorosilicate serves as a valuable precursor in the synthesis of various inorganic materials. Its thermal decomposition or reaction with other compounds can yield high-purity silicon-containing materials and other fluoride (B91410) compounds. For instance, it can be used in the production of amorphous silicon dioxide (silica). When heated, (NH₄)₂(SiF₆) sublimes and can be subsequently hydrolyzed to produce high-purity silica (B1680970) powders with controlled properties. This makes it a key intermediate in certain routes for producing specialty glasses and ceramics. samaterials.com

Interaction with Calcium Phosphate (B84403) Biomaterials

Cryptohalite has been investigated for its interaction with calcium phosphate biomaterials, particularly hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), which is the main mineral component of teeth and bones. Studies have shown that treatment of hydroxyapatite with (NH₄)₂(SiF₆) solutions can lead to several beneficial modifications:

Fluoridation: Ammonium hexafluorosilicate can act as a fluoridating agent, leading to the formation of fluoridated hydroxyapatite (fluorapatite). Fluorapatite is known to be less soluble in acidic environments than hydroxyapatite, which is relevant for applications in dentistry to enhance resistance to tooth decay. nih.gov

Increased Crystallinity: Treatment with (NH₄)₂(SiF₆) has been observed to increase the crystallinity of hydroxyapatite powder. nih.gov Higher crystallinity can lead to greater stability of the material. nih.gov

Induction of Calcium Phosphate Precipitation: In aqueous environments, ammonium hexafluorosilicate can induce the precipitation of calcium phosphate. nih.gov This property is being explored for applications such as the occlusion of dentinal tubules to treat dentin hypersensitivity. nih.gov

The table below summarizes the effects of treating hydroxyapatite with an (NH₄)₂(SiF₆) solution:

EffectObservation
Fluoridation Formation of fluoridated hydroxyapatite. nih.gov
Crystallinity Increased crystallinity of the apatite powder. nih.gov
Solubility Decreased solubility in acidic solutions. nih.gov
Precipitation Induces the formation of calcium phosphate precipitates. nih.gov

Application in Specific Industrial Processes

Beyond its use in catalysis and advanced materials synthesis, cryptohalite finds application in several established industrial processes. wikipedia.org It is used as a disinfectant and in metal casting and electroplating. wikipedia.org

In the manufacturing of glass, ammonium hexafluorosilicate is utilized as a flux. A flux is a chemical agent that lowers the melting point of a substance. By adding (NH₄)₂(SiF₆) to the raw materials for glass production, such as silica sand, the high melting temperature of silica is reduced. This results in several advantages:

Energy Savings: Lower melting temperatures translate to reduced energy consumption during the glass manufacturing process.

Improved Workability: The molten glass has a lower viscosity, which improves its flow characteristics and makes it easier to form into desired shapes.

Specialty Glasses: The use of fluxes like ammonium hexafluorosilicate is particularly important in the production of specialty glasses that require specific properties. samaterials.com

Ceramics Production as Flux or Opacifier

In the ceramics industry, cryptohalite is utilized as both a flux and an opacifier in the formulation of glazes and enamels. samaterials.comchemimpex.com As a flux, it lowers the melting point of silicate-based mixtures, facilitating a smoother and more uniform molten state at lower temperatures. chemimpex.com This property is crucial for achieving high-quality finishes on ceramic products. The presence of fluoride ions from the decomposition of ammonium hexafluorosilicate contributes to a reduction in the viscosity of the glaze, which improves its flow characteristics and ensures an even coating on the ceramic body.

As an opacifier, cryptohalite promotes the formation of finely dispersed crystalline phases within the glaze during firing. These microcrystals scatter light, rendering the glaze opaque and providing a white, bright finish. This is particularly desirable for sanitaryware and decorative tiles where a clean, uniform appearance is essential. The compound's ability to enhance the melting process and control the final aesthetic properties makes it a valuable component in ceramic manufacturing. chemimpex.com

Property Function in Ceramics Production Effect on Final Product
Fluxing AgentLowers the melting point of silicate (B1173343) mixtures. chemimpex.comSmoother, more uniform glaze finish.
OpacifierPromotes the formation of light-scattering microcrystals.Opaque, white, and bright appearance.
Viscosity ReducerDecreases the viscosity of the molten glaze.Even and consistent coating.

Metal Surface Treatment for Corrosion Resistance

Cryptohalite plays a significant role in the surface treatment of metals, where it is employed to enhance corrosion resistance and improve surface properties. samaterials.comlucintel.com It is often used as an additive in various metal finishing solutions, including those for electroplating and chemical conversion coatings. lucintel.comdataintelo.com In these applications, the hexafluorosilicate anion (SiF6)2- can react with the metal surface to form a thin, adherent, and protective layer.

This protective layer acts as a barrier, isolating the underlying metal from corrosive environments. The treatment can improve the adhesion of subsequent coatings, such as paints and lacquers, further extending the lifespan of the metal component. The compound's effectiveness in providing high-quality metal finishing makes it integral to industries such as automotive, electronics, and aerospace, where durability and resistance to environmental degradation are critical. lucintel.comdataintelo.com

Silicon Extraction in Mineral Processing

Cryptohalite is central to specific hydrometallurgical and pyrometallurgical processes aimed at extracting silicon from its ores and mineral concentrates. One notable application involves the fluoroammonium route for processing silicon-containing raw materials. In this method, minerals are treated with ammonium bifluoride (NH4HF2) at elevated temperatures. researchgate.net This process converts the silicon dioxide (SiO2) present in the raw material into ammonium hexafluorosilicate ((NH4)2(SiF6)), which is volatile and can be separated from other components through sublimation. researchgate.netgoogle.com

The sublimation of (NH4)2SiF6 allows for its isolation in a relatively pure form. google.com Subsequently, the collected cryptohalite can be treated with ammonia (B1221849) solution (ammonium hydroxide) to precipitate amorphous silicon dioxide (silica). tpu.rusrce.hr This process is particularly useful for producing high-purity silica from various mineral sources, including waste dust from industrial processes like the electrowinning of ilmenite (B1198559) concentrate. srce.hr

Table of Key Parameters in Silicon Extraction via Fluoroammonium Route

Process Step Reactants Key Product Temperature Range Significance
FluorinationSilicon-containing mineral, Ammonium bifluoride (NH4HF2)Ammonium hexafluorosilicate ((NH4)2(SiF6))Room temperature to 200°C google.comConversion of solid SiO2 to a volatile compound.
SublimationFluorinated reaction massGaseous (NH4)2(SiF6)450-650°C google.comSeparation of (NH4)2(SiF6) from non-volatile impurities.
Hydrolysis(NH4)2(SiF6), Ammonium hydroxide (B78521) (NH4OH)Amorphous Silicon Dioxide (SiO2)25-100°C srce.hrPrecipitation of high-purity silica.

Emerging Applications in Carbon Capture Materials

While direct applications of cryptohalite in carbon capture are still in the exploratory stages, the broader class of materials to which it belongs—porous solids and amine-containing compounds—are at the forefront of carbon capture research. Technologies for capturing carbon dioxide (CO2) from flue gas and the atmosphere are critical for mitigating climate change. rsc.org

Current research focuses on materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials that can be functionalized to selectively adsorb CO2. technologynetworks.comscitechdaily.com Many of these advanced materials incorporate amine (NH2) groups to enhance their affinity for CO2. scitechdaily.com Given that cryptohalite contains ammonium (NH4+) ions, it represents a source of amine functional groups. Scientists are investigating how amine-functionalized solid materials can be integrated into "slurry" systems, combining the high efficiency of solid sorbents with the practical handling of liquids, to create more practical and energy-efficient carbon capture solutions. swissinfo.ch The development of new materials that go beyond traditional amine scrubbers is a key area of research, with a focus on improving sorption capacities and reducing the energy required for regeneration. rsc.org

Advanced Analytical and Characterization Methodologies

X-ray Diffraction Techniques (Powder and Single-Crystal)

X-ray diffraction (XRD) is a cornerstone technique for the structural analysis of Cryptohalite, confirming its crystalline nature and specific lattice parameters. Studies have consistently shown that Cryptohalite crystallizes in the cubic system.

Crystal Structure:

System: Isometric (Cubic) researchgate.net

Point Group: 4/m 3 2/m arizona.edu

Space Group: Fm3m researchgate.net

Lattice Constant (a): 8.395 Å researchgate.net

Powder X-ray diffraction (PXRD) patterns of synthetic Cryptohalite exhibit sharp peaks, indicative of a well-defined crystalline structure. arxiv.org The diffraction peaks correspond to specific crystallographic planes of the face-centered cubic lattice.

Table 1: Powder X-ray Diffraction Data for Cryptohalite

2θ (degrees) d-spacing (Å) Miller Indices (hkl) Relative Intensity (I/I₁)
18.34 4.834 (111) 1.00
21.20 4.195 (200) 0.25
30.00 2.967 (220) 0.18
37.14 2.419 (311) -
37.80 2.422 (222) 0.45
43.14 2.096 (400) 0.35
48.70 1.868 (331) -
50.80 1.796 (422) -
56.40 1.615 (511) 0.18
61.80 1.500 (440) -

Note: Data compiled from multiple sources. Relative intensities may vary between samples. researchgate.netarxiv.org

Single-crystal X-ray diffraction has been instrumental in refining the atomic positions within the unit cell, confirming the antifluorite-type structure where the (NH₄)⁺ cations and [SiF₆]²⁻ anions are in positions analogous to F⁻ and Ca²⁺ in the fluorite structure, respectively. Cryptohalite is dimorphous with Bararite, the lower-temperature, trigonal form of (NH₄)₂(SiF₆). arizona.eduwikipedia.org

Electron Microscopy (SEM, TEM) with Spectroscopic Analysis (EDS)

Electron microscopy techniques are employed to investigate the morphology, crystal habit, and elemental composition of Cryptohalite.

Scanning Electron Microscopy (SEM): SEM analyses have been used to visualize the surface topography of Cryptohalite. In studies of synthetic cryptocrystalline layers, SEM images show that as-grown layers can be smooth, granular, and porous. arxiv.org Thermal annealing can lead to the formation of larger, individual crystals with sizes up to 20 μm. researchgate.net Other SEM studies on coatings containing (NH₄)₂(SiF₆) have revealed microstructures consisting of crystals with polyhedral, cuboid, and hexagonal geometries in sizes under 5 µm. researchgate.net

Transmission Electron Microscopy (TEM): While mentioned in the context of analyzing layers containing (NH₄)₂(SiF₆), detailed TEM imaging and diffraction analysis focused solely on the crystallographic features of pure Cryptohalite are not extensively detailed in the provided search results. One study combined TEM with vibrational spectroscopy to confirm the presence of Si-O bonds in a layer also containing Cryptohalite. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS): EDS analysis is frequently coupled with electron microscopy to determine the elemental composition of the sample. For layers identified as (NH₄)₂(SiF₆), EDS confirms the presence of silicon and fluorine. In some analyses, oxygen has also been detected, with concentrations up to 4.5 at.%, suggesting possible surface oxidation or the presence of an interfacial oxide layer when synthesized on silicon wafers. researchgate.net

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy provides insights into the molecular structure and bonding within Cryptohalite by probing the vibrational modes of the ammonium (B1175870) (NH₄)⁺ and hexafluorosilicate (B96646) (SiF₆)²⁻ ions.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in Cryptohalite. The spectra are dominated by strong absorption bands corresponding to N-H and Si-F vibrations. These results confirm the presence of the constituent ions and are consistent with the compound's formula. researchgate.net

Table 2: Characteristic FTIR Absorption Bands of Cryptohalite

Wavenumber (cm⁻¹) Assignment Vibrational Mode Relative Intensity
3327 N-H stretching ν(N-H) Very Strong
1433 N-H bending δ(N-H) Very Strong
725 Si-F stretching ν(Si-F) Very Strong
480 Si-F bending δ(Si-F) Strong

Note: Wavenumbers are approximate and compiled from multiple studies. researchgate.netarxiv.org

The presence of these distinct bands in FTIR spectra serves as a reliable method for confirming the formation of (NH₄)₂(SiF₆) in various synthetic processes. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is also used to study the vibrational modes of Cryptohalite. While mentioned in conjunction with FTIR for the analysis of layers containing the compound, specific, detailed Raman spectra and band assignments for pure Cryptohalite were not prominently featured in the search results. researchgate.net

Thermal Analysis Methods (DTA, TGA, DSC)

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of Cryptohalite.

Thermogravimetric Analysis (TGA): TGA studies have shown that (NH₄)₂(SiF₆) undergoes sublimation upon heating. In research investigating by-products from lithium extraction processes, a mixture containing (NH₄)₃SiF₇ and (NH₄)₂(SiF₆) was analyzed. The process was found to occur in two overlapping steps: the thermal decomposition of (NH₄)₃SiF₇ into (NH₄)₂(SiF₆), followed by the sublimation of (NH₄)₂(SiF₆). researchgate.net The apparent activation energy for the sublimation of (NH₄)₂(SiF₆) was determined to be 79.8 kJ/mol. researchgate.net The decomposition temperature for (NH₄)₂(SiF₆) is noted to be around 175 °C. davidpublisher.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC are used to detect thermal events such as phase transitions and decomposition. While the thermal decomposition of related ammonium fluoroaluminates has been studied in detail by DTA-TGA, and DSC has been applied to other organic hexafluorosilicates, specific DTA or DSC curves and detailed enthalpy data for the decomposition of pure Cryptohalite were not found in the provided search results. researchgate.netcsu.edu.cn However, these techniques are fundamentally applicable to studying the thermal properties of Cryptohalite.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the local chemical environment of specific nuclei, such as ¹H, ¹⁹F, and ²⁹Si in Cryptohalite. While NMR is a powerful tool for structural elucidation, direct NMR studies on pure Cryptohalite ((NH₄)₂(SiF₆)) are not extensively reported in the search results.

However, related research highlights the utility of this technique. For instance, multinuclear (¹H, ¹⁹F, and ²⁷Al) solid-state MAS NMR spectroscopy was used to identify an NH₄AlF₄ crystalline phase that formed when a zeolite was treated with an aqueous (NH₄)₂(SiF₆) solution. nih.gov In studies of other hexafluorosilicate compounds, ¹⁹F NMR spectra of aqueous solutions show strong singlet signals characteristic of the [SiF₆]²⁻ anion. researchgate.net This indicates that NMR spectroscopy is a highly relevant technique for characterizing Cryptohalite and its reaction products.

Surface Sensitive Techniques (e.g., XPS)

Surface-sensitive techniques, such as X-ray Photoelectron Spectroscopy (XPS), are used to analyze the elemental composition and chemical states of the atoms on the very surface of a material. Despite the utility of these methods for studying surface chemistry, oxidation states, and contamination, no specific research findings utilizing XPS or other surface-sensitive techniques for the direct analysis of Cryptohalite ((NH₄)₂(SiF₆)) were identified in the conducted searches.

Neutron Diffraction and Inelastic Scattering

Neutron-based techniques offer unique advantages for studying materials containing light elements like hydrogen, making them particularly well-suited for analyzing Cryptohalite.

Neutron Diffraction: Neutron diffraction studies have been performed on cubic ammonium fluosilicate (Cryptohalite) to determine its detailed crystal structure. This technique is highly sensitive to the positions of the hydrogen atoms within the ammonium cations, an aspect that is challenging to resolve with X-ray diffraction. These studies have provided precise information on the orientation and thermal motion of the NH₄⁺ ions within the crystal lattice.

Inelastic Neutron Scattering (INS): Inelastic neutron scattering has been used to probe the vibrational and rotational dynamics of the ammonium ions in Cryptohalite. By analyzing the energy transfer between neutrons and the sample, INS can provide information on the librational (oscillatory) modes of the NH₄⁺ ion, contributing to a deeper understanding of the hydrogen bonding and interionic forces within the compound.

Current Challenges and Future Research Trajectories

Elucidating Complex Phase Transition Mechanisms

A significant area of ongoing research revolves around the complex structural phase transitions that cryptohalite and its polymorphs undergo. Cryptohalite, the cubic α-form of ammonium (B1175870) hexafluorosilicate (B96646), is part of a family of structures that includes the trigonal β-form, bararite, and a hexagonal γ-form. wikipedia.orgrockidentifier.com The transitions between these phases are subtle yet critical to understanding the material's fundamental properties.

The hydrogen bonding between the ammonium (NH₄⁺) cations and the hexafluorosilicate (SiF₆²⁻) anions plays a pivotal role in these phase changes. wikipedia.org These interactions are highly sensitive to changes in temperature and pressure, leading to alterations in the crystal lattice. For instance, grinding bararite can induce a partial transformation to cryptohalite, and applying pressures of 0.2 to 0.3 GPa can cause an irreversible transition to a trigonal form. wikipedia.org

Future research must focus on mapping the precise thermodynamic and kinetic pathways of these transitions. Advanced characterization techniques, such as variable-temperature X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), are essential tools in this endeavor. biointerfaceresearch.com A deeper understanding of these mechanisms is crucial for controlling the material's properties and for its potential application in sensors or phase-change materials.

PropertyCryptohalite (α-form)Bararite (β-form)
Crystal System CubicTrigonal
Space Group Fm3mP3m1
Natural Occurrence Volcanic fumaroles, burning coal seamsSame as Cryptohalite
Relationship Polymorph of (NH₄)₂(SiF₆)Polymorph of (NH₄)₂(SiF₆)

This table summarizes the key crystallographic differences between cryptohalite and its naturally occurring polymorph, bararite.

Rational Design of Cryptohalite-Derived Advanced Materials

The concept of "rational design," which involves the deliberate design and synthesis of materials with specific, predictable properties, is a key trajectory for future cryptohalite research. While direct examples of rationally designed cryptohalite are still nascent, the principles can be applied by using it as a precursor or a building block for more complex materials.

One promising avenue is the use of the hexafluorosilicate anion (SiF₆²⁻) as a template or structure-directing agent in the synthesis of novel materials like metal-organic frameworks (MOFs) or coordination polymers. rsc.org The size, shape, and charge of the SiF₆²⁻ anion can influence the assembly of metal ions and organic linkers, potentially leading to new porous materials with tailored properties for gas storage, separation, or catalysis.

Furthermore, cryptohalite can serve as a precursor for the synthesis of advanced functional materials. For example, it is used as an intermediate in the production of amorphous silicon dioxide. researchgate.net Research into controlling the decomposition or reaction of cryptohalite could lead to the production of high-purity silica (B1680970) with specific morphologies, such as nanoparticles or thin films, for applications in electronics and catalysis.

Development of Novel Synthetic Routes

Expanding the library of synthetic methods for producing cryptohalite, particularly with controlled crystal size, morphology, and purity, is a critical research challenge. The development of novel synthetic routes is essential for accessing materials with enhanced or specific properties.

Currently, a known method involves the dry etching of silicon wafers using vapors of hydrofluoric acid (HF) and nitric acid (HNO₃) to produce cryptocrystalline layers of (NH₄)₂(SiF₆). researchgate.netarxiv.org This method is particularly interesting for applications in microelectronics, where it could be used to create buffer layers on silicon substrates. arxiv.org

Future research should explore a wider range of synthetic techniques, including:

Hydrothermal and Solvothermal Synthesis: These methods, which involve reactions in water or other solvents at elevated temperatures and pressures, could allow for the crystallization of high-purity cryptohalite with well-defined morphologies. nih.govsigmaaldrich.com

Sol-Gel Processes: This technique offers a low-temperature route to produce homogeneous materials and could be adapted to synthesize cryptohalite-based composites or precursors for ceramic materials. wikipedia.orgresearchgate.net

Co-precipitation: This is a straightforward and scalable method that could be optimized for the large-scale production of cryptohalite powders with controlled particle sizes.

The ability to produce cryptohalite nanoparticles through these methods would open up a host of new potential applications.

Advanced Computational Modeling for Predictive Understanding

Computational modeling is a powerful tool for gaining a deeper, atomistic understanding of materials and for predicting their properties before synthesis. The application of advanced computational techniques to cryptohalite is a largely unexplored but highly promising research direction.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, bonding, and energetic stability of cryptohalite's different polymorphs. mdpi.commdpi.com DFT calculations can help elucidate the nature of the hydrogen bonds and their influence on the phase transitions. Furthermore, it can be used to predict the effects of doping or surface modifications on the material's properties.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the crystal lattice, including vibrational modes and the mechanisms of phase transitions at the molecular level. rsc.org By simulating the system at different temperatures and pressures, researchers can gain a more complete picture of the factors driving structural changes.

Quantitative Structure-Property Relationship (QSPR) models could also be developed to predict macroscopic properties, such as solubility, based on the molecular structure of cryptohalite and its derivatives. researchgate.net

These computational approaches will be invaluable for guiding the rational design of new materials and for interpreting experimental observations.

Exploration of Undiscovered Applications

While cryptohalite has some established uses, such as in disinfectants and glass etching, its full application potential remains largely untapped. jk-sci.com Future research should focus on exploring novel and advanced applications that leverage its unique properties.

Potential areas for exploration include:

Catalysis: The use of hexafluorosilicates as catalysts in organic synthesis is an emerging field. researchgate.net Cryptohalite could be investigated as a catalyst or catalyst support, potentially in reactions where its fluoride (B91410) content or acidic properties are beneficial.

Biomedical Applications: Certain hexafluorosilicate compounds have shown promise as anti-caries agents in dental applications. researchgate.net Research into the biological activity of cryptohalite, particularly in nanoparticle form, could uncover new therapeutic or diagnostic applications.

Energy Storage and Conversion: The potential for cryptohalite or its derivatives to be used in battery electrolytes or as components in fuel cells is an area worthy of investigation, given the importance of fluoride-ion conductors.

Optical and Electronic Materials: The synthesis of cryptocrystalline thin films on silicon suggests potential applications in photonics and microelectronics. arxiv.org Further research could explore its use as a dielectric material or as a precursor for optical fibers or other components.

By systematically investigating these and other potential applications, the scientific community can work towards unlocking the hidden value of this fascinating chemical compound.

Q & A

Q. What are the standard synthesis protocols for cryptohalite ((NH₄)₂SiF₆), and how do reaction conditions influence polymorph formation?

Cryptohalite is synthesized via precipitation or sublimation. For laboratory-scale preparation, dissolving stoichiometric amounts of (NH₄)₂CO₃ and H₂SiF₆ in aqueous media under controlled pH (4–6) yields crystalline (NH₄)₂SiF₆ . Sublimation methods replicate natural formation in methane-rich environments or coal fires, producing α-polymorph (cubic) . Polymorph selectivity (α, β, γ) depends on temperature and pressure: α forms at ambient conditions, β under trigonal symmetry at moderate heat, and γ via high-pressure hexagonal packing .

Q. How can researchers safely handle cryptohalite given its toxicity and reactivity?

Cryptohalite releases toxic HF and SiF₄ upon decomposition. Safety protocols include:

  • Using fume hoods with HEPA filters to avoid inhalation of particulates.
  • Wearing acid-resistant gloves (e.g., neoprene) and goggles during handling.
  • Storing in airtight containers to prevent hydrolysis.
  • Neutralizing waste with saturated Ca(OH)₂ solutions to precipitate insoluble CaF₂ .

Q. What analytical techniques are critical for verifying cryptohalite purity and structure?

  • X-ray Diffraction (XRD): Matches experimental patterns (e.g., α-phase: cubic, Fm3m, a = 9.84 Å) with reference data from NBS Circular 539 .
  • Thermogravimetric Analysis (TGA): Confirms decomposition steps (e.g., mass loss at 100–150°C due to NH₃/HF release) .
  • FTIR Spectroscopy: Identifies Si-F stretching modes (740–780 cm⁻¹) and NH₄⁺ vibrations (1400–1450 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on cryptohalite’s solubility in polar solvents be resolved?

Discrepancies arise from polymorph-dependent solubility and hydrolysis kinetics. Methodological recommendations:

  • Conduct solubility tests under inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Use ICP-OES to quantify dissolved Si and F⁻ ions post-equilibration.
  • Compare α vs. β polymorph solubility in H₂O/EtOH mixtures at 25°C, noting β’s lower solubility due to tighter packing .

Q. What advanced structural refinement methods differentiate cryptohalite polymorphs?

  • Single-Crystal XRD with SHELXL: Refines anisotropic displacement parameters for NH₄⁺ rotation in α-phase (cubic) vs. static orientations in β (trigonal) .
  • Synchrotron Powder XRD: Resolves subtle γ-phase hexagonal distortions (space group P6₃/mmc) via Rietveld refinement .
  • Solid-State NMR: ¹⁹F NMR distinguishes [SiF₆]²⁻ geometry (e.g., cubic symmetry in α vs. distorted octahedra in β) .

Q. How does cryptohalite function as a precursor in hydrogen-bonded organic frameworks (HOFs)?

In HOF synthesis (e.g., Cu₂(ade)₄(H₂O)₂₂), cryptohalite’s [SiF₆]²⁻ acts as a structure-directing agent. Methodology:

  • Dissolve (NH₄)₂SiF₆ with Cu(NO₃)₂ and adenine (ade) in acetonitrile/H₂O.
  • Monitor crystallization (6–24 h) to form microcrystals with SiF₆²⁻ bridging Cu-ade nodes .

Q. How can researchers address contradictions in thermal decomposition pathways reported for cryptohalite?

Conflicting decomposition temperatures (e.g., 100°C vs. 150°C) stem from polymorphic variations and experimental conditions. Resolve via:

  • In Situ XRD/TGA-MS: Correlate phase transitions (α → β) with gas evolution (NH₃, HF) .
  • Isothermal Studies: Quantify activation energy (Eₐ) for decomposition using Kissinger analysis of DSC data .

Q. What methodologies validate cryptohalite’s presence in geological or extraterrestrial samples?

  • SEM-EDS: Maps Si/F/N elemental distribution in meteoritic inclusions .
  • Micro-XRD: Identifies cryptohalite in micrometric crystals from coal-fire sublimates .
  • Stable Isotope Analysis: δ¹⁵N of NH₄⁺ distinguishes biogenic vs. abiotic origins .

Q. Tables for Key Data

Property α-Cryptohalite β-Bararite γ-Polymorph
Crystal System Cubic (Fm3m)Trigonal (R3)Hexagonal (P6₃/mmc)
Density (g/cm³) 2.011 2.03 2.05 (calc.)
Decomposition Temp. 100°C (onset) 120°C 150°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.